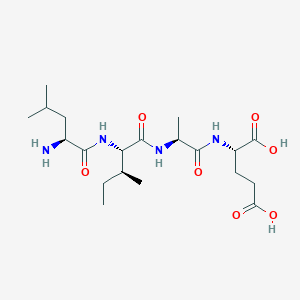![molecular formula C18H18S4 B14221106 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane) CAS No. 742072-71-5](/img/structure/B14221106.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is a compound that features a biphenyl core with two 1,3-dithiolane rings attached at the 4,4’ positions. This compound is part of the broader class of 1,3-dithiolanes, which are five-membered heterocyclic molecules containing a disulfide bond. The unique structure of 1,3-dithiolanes imparts interesting chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) typically involves the reaction of 1,1’-biphenyl-4,4’-dithiol with a suitable electrophile under mild conditions. One common method is the reaction of 1,1’-biphenyl-4,4’-dithiol with bromine, which proceeds via a sulfonium-mediated ring closure to form the 1,3-dithiolane rings .
Industrial Production Methods
Industrial production of 1,3-dithiolanes, including 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane), often involves the use of readily accessible starting materials and efficient catalytic processes. The use of bromine or other halogenating agents in the presence of a catalyst can facilitate the formation of the desired product under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the 1,3-dithiolane rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bonds can yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like organolithium reagents or Grignard reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Explored for its potential in drug delivery systems due to its ability to undergo reversible ring-opening polymerization.
Medicine: Investigated for its potential use in creating dynamic covalent materials for drug delivery and tissue engineering.
Industry: Utilized in the production of functional polymers and materials with self-healing properties.
Mécanisme D'action
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is primarily based on the dynamic nature of its disulfide bonds. These bonds can undergo reversible ring-opening polymerization, which allows the compound to form and break down polymers under mild conditions. This property is exploited in various applications, such as drug delivery and the creation of self-healing materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dithiolane: Another five-membered ring compound with similar disulfide bonds.
1,3-Dithiane: A six-membered ring analog with similar chemical properties.
Thioctic Acid: A naturally occurring compound with a five-membered dithiolane ring.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-dithiolane) is unique due to its biphenyl core, which imparts additional rigidity and stability to the molecule. This structural feature enhances its potential for use in creating stable, dynamic materials and polymers .
Propriétés
Numéro CAS |
742072-71-5 |
|---|---|
Formule moléculaire |
C18H18S4 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
2-[4-[4-(1,3-dithiolan-2-yl)phenyl]phenyl]-1,3-dithiolane |
InChI |
InChI=1S/C18H18S4/c1-5-15(17-19-9-10-20-17)6-2-13(1)14-3-7-16(8-4-14)18-21-11-12-22-18/h1-8,17-18H,9-12H2 |
Clé InChI |
HOUWVZLYRQPMON-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4SCCS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


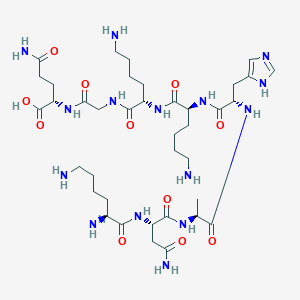
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
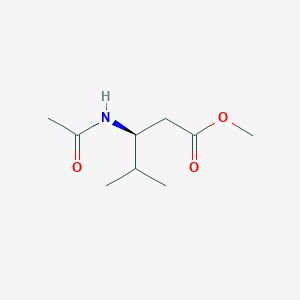

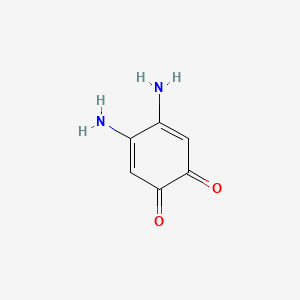
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)

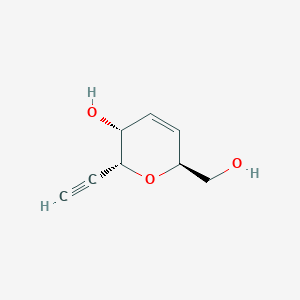
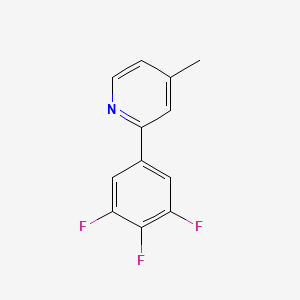
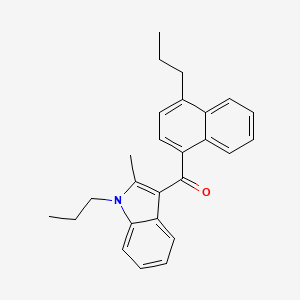
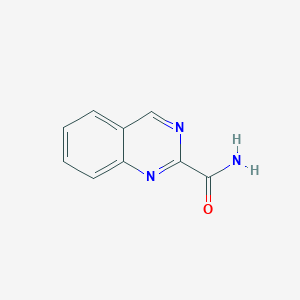
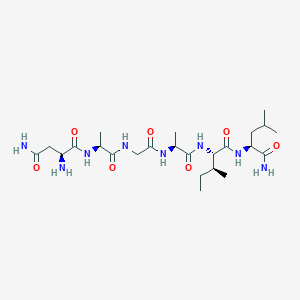
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
